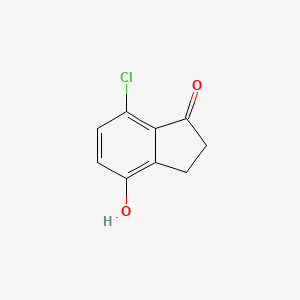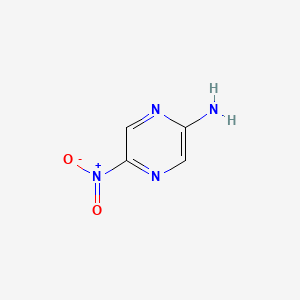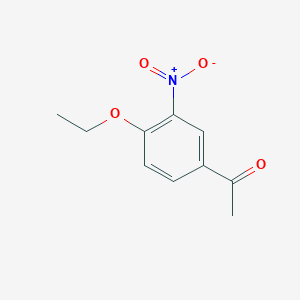
1-(4-Ethoxy-3-nitrophenyl)ethan-1-one
Vue d'ensemble
Description
“1-(4-Ethoxy-3-nitrophenyl)ethan-1-one” is a chemical compound with the CAS Number: 24430-26-0 . Its molecular weight is 209.2 . The IUPAC name for this compound is 1-(4-ethoxy-3-nitrophenyl)ethanone .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H11NO4/c1-3-15-10-5-4-8(7(2)12)6-9(10)11(13)14/h4-6H,3H2,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.Applications De Recherche Scientifique
Atmospheric Occurrence of Nitrophenols
Nitrated Phenols in the Atmosphere : This review focuses on the atmospheric presence of nitrophenols, their sources, including combustion processes and secondary formation, and their detection methods like HPLC and GC-MS. It discusses gas and condensed-phase nitrations and emphasizes the need for further research to understand the atmospheric processes involving nitrophenols (Harrison et al., 2005).
Analytical Methods for Carcinogen Detection
Human Urinary Carcinogen Metabolites : This study presents methods for measuring urinary metabolites of carcinogens, including nitrosamines, from tobacco use. It discusses the use of biomarkers for understanding tobacco-related cancer risks, highlighting the importance of detecting specific metabolites for public health research (Hecht, 2002).
Use of Nitrophenyl Derivatives in Synthetic Chemistry
Photosensitive Protecting Groups : This review covers the application of nitrophenyl derivatives as photosensitive protecting groups in synthetic chemistry, showing their potential for future advancements in the field (Amit et al., 1974).
Environmental Impact of Brominated Flame Retardants
Novel Brominated Flame Retardants : Examines the occurrence and environmental impact of novel brominated flame retardants in indoor and consumer products. It reviews their EU registration, risks, and the need for more comprehensive research on their environmental fate and toxicity (Zuiderveen et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
1-(4-ethoxy-3-nitrophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-3-15-10-5-4-8(7(2)12)6-9(10)11(13)14/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKYBOAHWULYHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
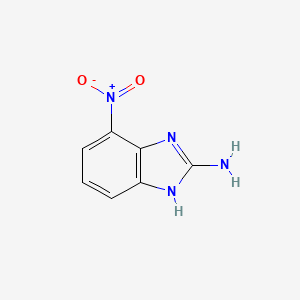
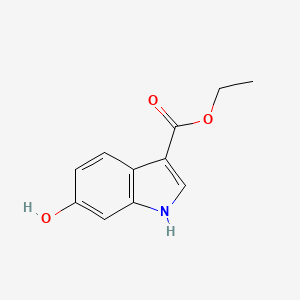
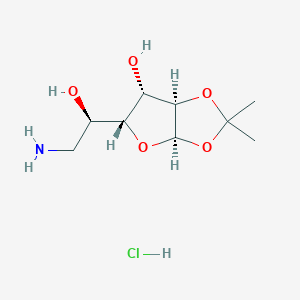
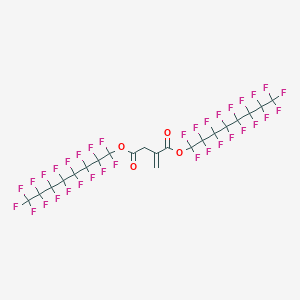
![6-Chloro-3-phenylbenzo[c]isoxazole](/img/structure/B3254760.png)
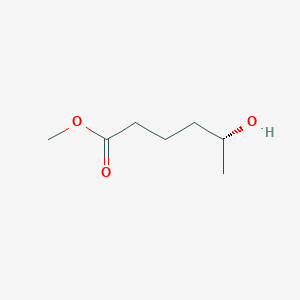
![5-ethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3254774.png)
![3,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3254781.png)

![[(2R,3R,4R,5R)-3-Acetyloxy-5-(2-amino-6-chloropurin-9-yl)-4-methoxyoxolan-2-yl]methyl acetate](/img/structure/B3254792.png)
